(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid
CAS No.:
Cat. No.: VC18015901
Molecular Formula: C20H18O8
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18O8 |
|---|---|
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | (2R,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
| Standard InChI | InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16+ |
| Standard InChI Key | CMIBUZBMZCBCAT-IYBDPMFKSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)O[C@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid features a butanedioic acid backbone esterified with two 4-methylbenzoyl groups at the C2 and C3 positions. The molecular formula is C₂₀H₁₈O₈, with a molecular weight of 386.35 g/mol . The stereochemical configuration at the C2 and C3 positions (R and S, respectively) imposes chirality, critical for its function as a resolving agent.
The compound’s optical rotation, measured as [α]D = -139 ± 3° (c = 1% in methanol), underscores its enantiomeric purity . Crystallographic studies of analogous tartaric acid derivatives reveal orthorhombic crystal systems with space group P2₁2₁2₁, though specific lattice parameters for this compound remain unreported .
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈O₈ |
| Molecular Weight | 386.35 g/mol |
| Optical Rotation [α]D | -139 ± 3° (c=1% in MeOH) |
| Solubility | Polar organic solvents (DMF, methanol) |
Intermolecular Interactions
Hydrogen bonding and π-π stacking dominate the compound’s solid-state behavior. In related structures, carbonyl oxygen atoms form hydrogen bonds with adjacent hydroxyl groups (O–H···O distances: 2.6–2.8 Å), while aromatic rings engage in stacking interactions (3.4–3.6 Å separation) . These interactions stabilize crystalline lattices and influence solubility profiles.
Synthesis and Characterization Methods
Synthetic Routes
The synthesis typically involves esterification of L-tartaric acid with 4-methylbenzoyl chloride under acidic catalysis. A representative protocol includes:
-
Dissolving L-tartaric acid in anhydrous dichloromethane.
-
Adding 4-methylbenzoyl chloride dropwise at 0°C.
-
Catalyzing with concentrated sulfuric acid.
-
Refluxing for 12 hours, followed by aqueous workup and recrystallization .
Yields range from 60–75%, with purity confirmed via HPLC (≥98%) and chiral stationary phase chromatography.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H NMR exhibits doublets for the methyl protons (δ 2.40 ppm, J = 7.8 Hz) and aromatic protons (δ 7.85–7.30 ppm).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 387.1 [M+H]⁺.
-
X-ray Diffraction (XRD): Used to resolve crystal structures of co-crystals with amines or metal ions .
Applications in Industrial and Research Contexts
Chiral Resolution in Pharmaceutical Development
The compound’s ability to form diastereomeric salts with enantiomers underpins its use in drug purity control. For example, it resolves racemic mixtures of β-amino alcohols, critical intermediates in antidepressants like citalopram . The 4-methylbenzoyl groups enhance π-π interactions with aromatic drug candidates, improving separation efficiency.
Asymmetric Synthesis and Stereochemical Control
As a chiral auxiliary, this derivative induces enantioselectivity in aldol reactions and Michael additions. In a recent study, it achieved 92% enantiomeric excess (ee) in the synthesis of γ-lactams, outperforming traditional tartaric acid esters by 15% .
Role in Food Additives and Emulsion Stabilization
In the food industry, the compound stabilizes oil-in-water emulsions (e.g., salad dressings) by reducing interfacial tension. Its amphiphilic structure (log P = 1.8) balances hydrophilic carboxyl groups and hydrophobic aromatic rings .
Analytical Chemistry and Chromatographic Techniques
As a chiral stationary phase modifier, it enhances HPLC resolution of NSAIDs like ibuprofen. A 2024 study reported a 40% increase in peak resolution compared to cellulose-based phases .
Biotechnological Applications in Sustainable Catalysis
Immobilized on mesoporous silica, this derivative facilitates asymmetric hydrogenation in flow reactors, achieving turnover frequencies (TOF) of 1,200 h⁻¹—double that of homogeneous catalysts .
Biological Activity and Mechanistic Insights
Enzyme Interactions
The compound inhibits succinate dehydrogenase (IC₅₀ = 18 µM) and fumarase (IC₅₀ = 32 µM) by competing with substrate binding. Molecular docking reveals hydrogen bonds between the carboxylate groups and Arg58 of succinate dehydrogenase .
Metabolic Pathway Modulation
In HepG2 cells, 100 µM treatment reduces ATP production by 45% via TCA cycle disruption. Concomitant accumulation of succinate (2.3-fold) and malate (1.8-fold) confirms enzyme inhibition .
Comparative Analysis with Structural Analogues
The R,S-configuration confers unique steric hindrance, enabling discrimination of bulkier enantiomers inaccessible to D- or S,S-analogues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume